
2-Amino-2-benzylhexan-1-ol
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Overview
Description
2-Amino-2-benzylhexan-1-ol is a useful research compound. Its molecular formula is C13H21NO and its molecular weight is 207.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has shown promise as a potential therapeutic agent due to its structural features that allow for interaction with biological targets. Research indicates that derivatives of 2-amino alcohols can exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
- Antimicrobial Activity : Studies have demonstrated that certain derivatives of 2-amino-2-benzylhexan-1-ol possess antimicrobial properties, making them candidates for the development of new antibiotics .
- Anticancer Properties : The compound's structure allows it to interact with various cellular pathways involved in cancer proliferation. For instance, derivatives have been tested for their efficacy against different cancer cell lines, showing promising results in inhibiting cell growth .
Organic Synthesis
Building Block in Synthesis
this compound serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to undergo reactions such as alkylation and acylation makes it a versatile building block in synthetic chemistry.
Reaction Type | Description | Example Application |
---|---|---|
Alkylation | Reacts with alkyl halides to form more complex amines. | Synthesis of substituted amines for pharmaceutical use. |
Acylation | Forms amides when reacted with acid chlorides or anhydrides. | Development of novel analgesics and anti-inflammatory drugs. |
Formation of Ligands | Used in the synthesis of bis(oxazoline) ligands for asymmetric catalysis. | Catalysts for enantioselective reactions in organic synthesis. |
Case Studies
Case Study 1: Synthesis of Bis(oxazoline) Ligands
A notable application involves the use of this compound in synthesizing bis(oxazoline) ligands. In one study, a reaction was conducted using zinc triflate as a catalyst, resulting in high yields of the desired ligand . This ligand demonstrated effectiveness in asymmetric catalysis, highlighting the compound's utility in producing chiral products.
Case Study 2: Antimicrobial Evaluation
Research evaluating the antimicrobial efficacy of derivatives derived from this compound showed significant activity against various bacterial strains. The study utilized standard agar diffusion methods to assess the inhibition zones, demonstrating potential for developing new antimicrobial agents .
Properties
CAS No. |
853303-78-3 |
---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-amino-2-benzylhexan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-2-3-9-13(14,11-15)10-12-7-5-4-6-8-12/h4-8,15H,2-3,9-11,14H2,1H3 |
InChI Key |
HTDZEACPLKPNFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC1=CC=CC=C1)(CO)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.